molecular formula C10H8N2O2S B038317 Tyrphostin 47 CAS No. 122520-86-9

Tyrphostin 47

Cat. No.: B038317
CAS No.: 122520-86-9
M. Wt: 220.25 g/mol
InChI Key: ZGHQGWOETPXKLY-XVNBXDOJSA-N
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Mechanism of Action

Target of Action

The primary target of Tyrphostin 47 is the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as erbB1, is a receptor tyrosine kinase involved in the regulation of cellular homeostasis . It plays a crucial role in cell proliferation, survival, differentiation, and migration .

Mode of Action

This compound was designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain of the EGFR . By inhibiting the kinase activity of EGFR, this compound prevents the phosphorylation of tyrosine residues in the intracellular domain of the receptor . This inhibition disrupts the downstream signaling pathways activated by EGFR, leading to changes in cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the cell cycle progression. It has been shown to cause a significant delay in the progression of cells through G1 and S phases of the cell cycle . This is achieved through the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex .

Pharmacokinetics

It is known that this compound is soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body. The stability of this compound in DMSO stored frozen suggests that it may have a relatively long half-life .

Result of Action

The inhibition of EGFR by this compound leads to a variety of molecular and cellular effects. For instance, it has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . Additionally, it has been shown to block the induction of scavenger receptor activity in rabbit and human smooth muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate the hydrolysis of this compound . Furthermore, the cellular environment, including the presence of other growth factors and the specific cell type, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, as mediated by various growth factors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been utilized to investigate Cl- secretion in T84 human intestinal epithelial cell monolayers and the role of cystic fibrosis transmembrane conductance regulator in this process . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit the kinase activity of the EGF receptor, which plays a crucial role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

This compound is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used to study its effects on hyperpolarization-activated cation current in porcine pacemaker cells .

Transport and Distribution

It is known that this compound is soluble in DMSO and ethanol, yielding a clear, orange solution .

Subcellular Localization

It is known that this compound can influence the internalization of two insulin-like growth factor receptors in rat hippocampal neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Tyrphostin A47 can be synthesized through a series of chemical reactions involving the formation of α-cyano-3,4-dihydroxythiocinnamamide . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL, yielding a clear, orange solution. It is also soluble in ethanol at a concentration of 40 mM .

Industrial Production Methods: : Industrial production methods for Tyrphostin A47 involve similar synthetic routes as laboratory preparation, with scaled-up reaction conditions to accommodate larger quantities. The compound is typically stored at temperatures between 2-8°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: : Tyrphostin A47 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role in inhibiting tyrosine phosphorylation in signal transduction pathways .

Common Reagents and Conditions: : Common reagents used in reactions involving Tyrphostin A47 include DMSO and ethanol. The compound is stable in these solvents when stored at appropriate temperatures .

Major Products Formed: : The major products formed from reactions involving Tyrphostin A47 depend on the specific reaction conditions and reagents used. For example, in the presence of growth factors, Tyrphostin A47 can block the induction of scavenger receptor activity in smooth muscle cells .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018041
Record name Tyrphostin AG 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-86-9, 118409-60-2
Record name Tyrphostin AG 213
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122520-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin 47
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin AG 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin 47
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: this compound functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]

Q2: How does this compound affect the activity of EGFR?

A2: this compound binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]

Q3: What are the downstream consequences of this compound's inhibitory action on tyrosine kinases?

A3: Depending on the cell type and specific tyrosine kinases involved, this compound has been shown to:

  • Inhibit cell proliferation [, ]
  • Attenuate allergic responses in airway smooth muscle [, , ]
  • Block endocytosis of Candida albicans by endothelial cells []
  • Suppress growth cone collapse and neurite retraction in neuronal cells []
  • Reduce vascular contraction in response to various agonists [, , , ]
  • Block the parthenogenetic activation of pig oocytes []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]

Q5: What is known about the stability of this compound?

A5: The research articles do not provide specific details regarding the stability of this compound under various conditions.

Q6: What is the historical significance of this compound in tyrosine kinase research?

A27: this compound played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.

Q7: What are some examples of cross-disciplinary applications of this compound?

A7: this compound has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:

  • Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]
  • Immunology: Investigating mast cell activation and allergic responses. [, , ]
  • Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]
  • Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]

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